Cyclopentyl2-thiomethylphenylketone
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Overview
Description
Cyclopentyl2-thiomethylphenylketone, also known as cyclopentyl [2-(methylsulfanyl)phenyl]methanone, is an organic compound with the molecular formula C13H16OS and a molecular weight of 220.34 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a phenyl ring substituted with a thiomethyl group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentyl2-thiomethylphenylketone typically involves the reaction of cyclopentanone with 2-thiomethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl2-thiomethylphenylketone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Cyclopentyl2-sulfinylphenylmethanone, cyclopentyl2-sulfonylphenylmethanone.
Reduction: Cyclopentyl2-thiomethylphenylmethanol.
Substitution: Cyclopentyl2-(substituted)phenylmethanone derivatives.
Scientific Research Applications
Cyclopentyl2-thiomethylphenylketone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopentyl2-thiomethylphenylketone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Cyclopentyl2-thiomethylphenylketone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Cyclopentylphenylmethanone, cyclopentyl2-methylphenylmethanone, cyclopentyl2-thiophenylmethanone.
Properties
Molecular Formula |
C13H14OS |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-(cyclopentanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H14OS/c14-13(10-5-1-2-6-10)12-8-4-3-7-11(12)9-15/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
JGONHROPFUCTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2C=S |
Origin of Product |
United States |
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